Analytical and Structural Profiling of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione: A Technical Guide for Drug Discovery
Analytical and Structural Profiling of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione: A Technical Guide for Drug Discovery
Executive Summary
The compound 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione (CAS: 1433194-55-8) represents a highly specialized spirocyclic scaffold increasingly utilized in modern medicinal chemistry. As drug discovery paradigms shift away from flat, sp2-hybridized aromatic systems toward three-dimensional architectures, diazaspiro decane derivatives offer unique vectors for pharmacophore presentation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and the self-validating mass spectrometry protocols required for its exact mass verification.
Physicochemical Core Profiling
In structural validation, distinguishing between molecular weight and exact mass is a fundamental analytical requirement. The molecular weight (196.206 g/mol ) represents the weighted average of naturally occurring isotopes and is strictly used for macroscopic stoichiometric calculations (e.g., molarity, yield). Conversely, the monoisotopic exact mass (196.0848 Da) is the calculated mass of the most abundant isotopes (C12, H1, N14, O16) and is the critical metric for High-Resolution Mass Spectrometry (HRMS) identification[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Chemical Name | 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione | IUPAC nomenclature defining the spiro core. |
| CAS Registry Number | 1433194-55-8 | Unique identifier for database indexing. |
| Molecular Formula | C9H12N2O3 | Defines elemental composition. |
| Molecular Weight | 196.206 g/mol | Used for bulk material handling and assay prep. |
| Exact Mass | 196.0848 Da | Target value for Q-TOF/Orbitrap HRMS validation. |
| [M+H]+ Precursor m/z | 197.0921 | Expected signal in positive Electrospray Ionization. |
| Fraction sp3 (Fsp3) | 0.67 (6 of 9 carbons) | High 3D character; correlates with clinical success. |
Structural Significance in Medicinal Chemistry
Historically, high-throughput screening libraries were dominated by planar, aromatic compounds due to synthetic tractability. However, as demonstrated by Lovering et al. in their seminal work on[2], increasing the fraction of sp3-hybridized carbons (Fsp3) significantly correlates with improved clinical success rates.
The 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione scaffold perfectly exemplifies this principle:
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Orthogonal 3D Conformation: The spiro-fused ring system forces a rigid, three-dimensional geometry, reducing promiscuous off-target protein binding often seen with flat aromatics.
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Hydrogen Bonding Vectors: The trione moiety provides three distinct, geometrically locked hydrogen-bond acceptors, enabling highly specific target engagement.
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Metabolic Stability: The methylated nitrogen restricts conformational flexibility and blocks a potential site of oxidative metabolism, enhancing the compound's pharmacokinetic half-life.
Analytical Workflow: HRMS Validation Protocol
To ensure absolute confidence in the structural identity of this compound, a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) protocol must be employed. As outlined in the [3], soft ionization techniques like ESI are mandatory to preserve the intact molecular ion before fragmentation.
Causality of Experimental Choices
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Ionization Mode (ESI+): The diazaspiro system contains basic nitrogen atoms that readily accept a proton in acidic environments. Positive mode is chosen to yield a robust[M+H]+ signal.
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Mobile Phase Additive (0.1% Formic Acid): Formic acid serves a dual purpose: it suppresses silanol interactions on the C18 column (improving peak shape) and drives the solution equilibrium toward the protonated state, maximizing ionization efficiency.
Step-by-Step Self-Validating Protocol
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid.
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System Suitability Test (SST): Inject a blank (solvent only) to rule out carryover, followed by a known reference standard (e.g., Reserpine) to verify column integrity and mass accuracy prior to running the analyte. This ensures the system is self-validating.
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Chromatographic Separation:
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Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
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Mass Spectrometry Acquisition:
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Source: ESI in positive ion mode.
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Capillary Voltage: 3.0 kV (optimized to prevent in-source fragmentation of the trione).
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Desolvation Temperature: 350°C to ensure complete droplet evaporation.
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Lock-Mass Calibration: Continuously infuse Leucine Enkephalin ([M+H]+ = 556.2771) at 5 µL/min as a reference mass. The instrument uses this known mass to correct for thermal drift in real-time, ensuring mass accuracy within <2 ppm.
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Data Processing: Extract the ion chromatogram (EIC) for m/z 197.0921 with a 5 ppm mass window.
Fig 1. Self-validating LC-HRMS analytical workflow for exact mass determination.
Fragmentation Pathway (MS/MS) Analysis
Upon isolation of the[M+H]+ precursor (m/z 197.0921) in the quadrupole, Collision-Induced Dissociation (CID) is applied. The trione structure is prone to specific, predictable neutral losses that serve as a secondary layer of structural validation.
The most thermodynamically favorable pathways involve the loss of carbon monoxide (-28.00 Da) from the imide-like carbonyls, the loss of water (-18.01 Da), or the higher-energy cleavage of the spiro ring system itself. Observing these specific product ions confirms the presence of the trione functional groups and the spiro linkage.
Fig 2. Predictive MS/MS collision-induced dissociation (CID) fragmentation pathways.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
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Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link]
